3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea

Description

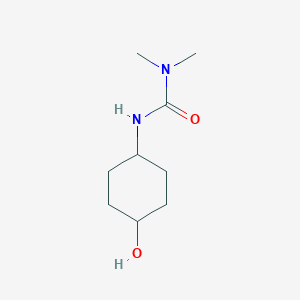

3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea is a urea derivative characterized by a trans-4-hydroxycyclohexyl substituent. This compound’s structure includes a saturated cyclohexane ring with a hydroxyl group in the trans configuration, distinguishing it from phenyl-substituted dimethylureas.

Properties

IUPAC Name |

3-(4-hydroxycyclohexyl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-11(2)9(13)10-7-3-5-8(12)6-4-7/h7-8,12H,3-6H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIISPDSWGWEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602185-16-9 | |

| Record name | rac-3,3-dimethyl-1-[(1R,4R)-4-hydroxycyclohexyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea typically involves the following steps:

Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

Introduction of the hydroxyl group: The hydroxyl group is introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

Formation of the dimethylurea moiety: This step involves the reaction of the cyclohexyl derivative with dimethylamine and phosgene or its safer alternatives like triphosgene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form different derivatives, often using hydrogenation catalysts like palladium on carbon.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Thionyl chloride in pyridine, phosphorus tribromide in ether.

Major Products

Oxidation: Formation of 3-(Trans-4-oxocyclohexyl)-1,1-dimethylurea.

Reduction: Formation of 3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylamine.

Substitution: Formation of 3-(Trans-4-chlorocyclohexyl)-1,1-dimethylurea.

Scientific Research Applications

Medicinal Chemistry

3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is a precursor in the production of cariprazine, an antipsychotic medication used to treat schizophrenia and bipolar disorder. The synthesis of cariprazine involves the reaction of this compound with other chemical agents, showcasing its importance in drug development .

Case Study: Cariprazine Synthesis

- Reagents Used : The synthesis typically employs dimethylamine and phosgene or safer alternatives like triphosgene.

- Process Advantages : The method is characterized by high atom economy, low cost, and simplicity in operation, making it suitable for industrial production .

Materials Science

In materials science, this compound is investigated for its potential to create novel polymers and materials with unique properties. Its structural features allow for modifications that can enhance the physical and chemical properties of resultant materials. Researchers are exploring its application in developing specialty chemicals that can be utilized in various industrial processes .

Biological Studies

The compound serves as a valuable probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways. Its structural analogs have been studied for their effects on various biological systems, providing insights into enzyme inhibition mechanisms and metabolic processes .

Example: Enzyme Interaction Studies

- Focus : Investigating how similar compounds interact with urease, an enzyme linked to several health issues such as kidney stones and peptic ulcers.

- Findings : Compounds related to this compound have shown potential as urease inhibitors, which could lead to therapeutic applications .

Industrial Applications

The compound is also utilized in the development of agrochemicals and specialty chemicals. Its versatility allows it to be adapted for various formulations aimed at improving agricultural productivity and sustainability. The ongoing research aims to optimize its properties for specific industrial applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the active sites of enzymes, thereby modulating their activity. The dimethylurea moiety contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Aromatic substituents (e.g., dichlorophenyl, trifluoromethylphenyl) are common in herbicides and photosynthetic inhibitors, likely due to enhanced lipophilicity and electron-withdrawing effects. In contrast, cyclohexyl-substituted derivatives (e.g., hydroxycyclohexyl) may prioritize steric control and solubility, favoring biochemical applications.

- Synthetic Efficiency: Dichlorophenyl derivatives (e.g., 3-(3,4-dichlorophenyl)-1,1-dimethylurea) are synthesized via economical, high-yield processes, while dicyanophenyl analogs (e.g., compound 3s) achieve yields up to 91% under optimized conditions. Cyclohexyl-substituted compounds require precise trans-configuration control during synthesis.

Biochemical Interactions

- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea : Alters electron transfer in photosystem II by binding to the QB site, delaying charge recombination between QA and the oxygen-evolving complex.

- Fluometuron : Acts as a herbicide by inhibiting plant electron transport, leveraging the trifluoromethyl group’s strong electron-withdrawing properties.

Physicochemical Properties

- Lipophilicity : Trifluoromethyl and dichloro substituents increase lipophilicity, enhancing membrane permeability for herbicides. Hydroxycyclohexyl groups may reduce lipophilicity but improve aqueous solubility, critical for drug design.

- Stability : Cyclohexyl derivatives exhibit conformational stability due to the trans configuration, minimizing steric strain. Aromatic analogs may face photodegradation risks in agricultural settings.

Biological Activity

3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C₉H₁₈N₂O

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that its structure allows it to act as a modulator in various biochemical pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways.

- Receptor Binding : It exhibits affinity for various receptors, influencing cellular signaling processes.

Biological Activities

The compound has been investigated for several biological activities, which include:

- Antitumor Activity : Studies have demonstrated that this compound possesses antitumor properties. It has been evaluated in vitro against various cancer cell lines.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Huntington's disease .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Inhibits growth in cancer cell lines | |

| Neuroprotective | Reduces cell death in neurodegenerative models | |

| Enzyme Inhibition | Modulates key metabolic enzymes |

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the cyclohexyl and urea moieties can significantly influence the biological activity of the compound. For instance, variations in the hydroxyl group position and substitution patterns have been correlated with enhanced potency against specific targets.

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

-

Anticancer Studies :

- A study evaluated the compound's effect on breast cancer cell lines, showing a dose-dependent inhibition of cell proliferation.

- Findings : IC₅₀ values indicated significant potency compared to standard chemotherapeutics.

-

Neuroprotective Studies :

- In a model of Huntington's disease, administration of the compound resulted in reduced neuronal apoptosis and improved motor function.

- Findings : Behavioral assessments showed significant improvement in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.